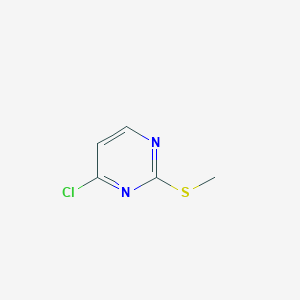
Cloruro de 2-cloropiridina N-óxido
Descripción general
Descripción
2-Chloropyridine N-oxide hydrochloride is a chemical compound with the molecular formula C(_5)H(_5)Cl(_2)NO. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide, and a chlorine atom is attached to the second position of the ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Aplicaciones Científicas De Investigación
2-Chloropyridine N-oxide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
Target of Action
The primary target of 2-Chloropyridine N-oxide hydrochloride is the respiratory system . It is classified as a specific target organ toxicity - single exposure (Category 3) substance .
Mode of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Biochemical Pathways
It has been used in the synthesis of aminoheterocyclic analogs and 2-aminopyridine derivatives . It was also used in benzyl viologen enzyme assay of membrane fractions .
Pharmacokinetics
Its molecular weight of 16601 g/mol may influence its bioavailability and pharmacokinetic properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloropyridine N-oxide hydrochloride. It is classified as very toxic to aquatic organisms, and may cause long-term adverse effects in the aquatic environment . Therefore, its use and disposal must be managed carefully to prevent environmental contamination.
Análisis Bioquímico
Biochemical Properties
It has been used in benzyl viologen enzyme assays of membrane fractions , suggesting that it may interact with enzymes and other biomolecules
Cellular Effects
It is known to cause skin and eye irritation, and may cause respiratory irritation . These effects suggest that 2-Chloropyridine N-oxide hydrochloride can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to react with nucleophiles to generate pyridine derivatives . In these conversions, chloride is displaced . This suggests that 2-Chloropyridine N-oxide hydrochloride may interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression.
Temporal Effects in Laboratory Settings
It is known to be hygroscopic , suggesting that its effects may change over time due to degradation or instability
Dosage Effects in Animal Models
It is known to cause skin irritation and serious eye irritation , suggesting that high doses may have toxic or adverse effects.
Metabolic Pathways
It is known to react with nucleophiles to generate pyridine derivatives , suggesting that it may interact with enzymes or cofactors and affect metabolic flux or metabolite levels.
Transport and Distribution
Its known reactivity with nucleophiles suggests that it may interact with transporters or binding proteins, potentially affecting its localization or accumulation.
Subcellular Localization
Its known reactivity with nucleophiles suggests that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloropyridine N-oxide hydrochloride typically involves the chlorination of pyridine N-oxide. One common method includes the reaction of pyridine N-oxide with thionyl chloride (SOCl(_2)) under controlled conditions. The reaction proceeds as follows:
C5H5NO+SOCl2→C5H4ClNO+SO2+HCl
Industrial Production Methods: In industrial settings, the production of 2-Chloropyridine N-oxide hydrochloride may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield. These methods often use automated systems to control reaction parameters like temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloropyridine N-oxide hydrochloride can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H(_2)O(_2)) or peracids can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN(_3)) or potassium thiocyanate (KSCN) in the presence of a base.
Major Products:
Oxidation: More oxidized pyridine derivatives.
Reduction: 2-Chloropyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
2-Chloropyridine: Lacks the N-oxide group, making it less reactive in certain types of chemical reactions.
4-Chloropyridine N-oxide: Similar structure but with the chlorine atom at the fourth position, leading to different reactivity and applications.
2,4-Dichloropyridine: Contains two chlorine atoms, which can significantly alter its chemical properties and uses.
Uniqueness: 2-Chloropyridine N-oxide hydrochloride is unique due to the presence of both the chlorine atom and the N-oxide group, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and research.
This compound’s versatility and reactivity make it an important tool in various scientific disciplines, contributing to advancements in chemistry, biology, and industrial applications.
Propiedades
IUPAC Name |
2-chloro-1-oxidopyridin-1-ium;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO.ClH/c6-5-3-1-2-4-7(5)8;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZNODNSNCXOHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)Cl)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174180 | |
| Record name | Chloride 2-chloropyridinium 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20295-64-1 | |
| Record name | Pyridine, 2-chloro-, 1-oxide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20295-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 20295-64-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chloride 2-chloropyridinium 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloride 2-chloropyridinium 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














